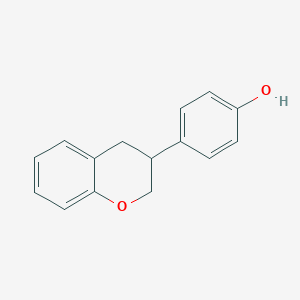

4-(Chroman-3-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chroman-3-yl)phenol is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chroman-3-yl)phenol typically involves the reaction of substituted resorcinols with benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

化学反応の分析

Types of Reactions

4-(Chroman-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated derivatives

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of chroman derivatives, including 4-(Chroman-3-yl)phenol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study synthesized several chroman derivatives and evaluated their anticancer activities against human tumor cell lines. The results showed that compounds containing a thiochromanone skeleton exhibited higher anticancer activity compared to others .

- Another investigation focused on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, revealing notable cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The study reported IC50 values indicating effective inhibition of cancer cell proliferation .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays that measure radical scavenging activity. These properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases.

Research Findings:

- In vitro studies have demonstrated that certain chroman derivatives possess significant antioxidant activities, effectively scavenging free radicals and reducing oxidative stress markers .

- The DPPH radical scavenging assay is commonly employed to assess the antioxidant capacity of these compounds, with results indicating that some derivatives outperform standard antioxidants like ascorbic acid .

Synthetic Chemistry Applications

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities.

Synthetic Approaches:

- The synthesis of chroman derivatives often involves multi-step reactions where this compound acts as a precursor. For instance, it can be transformed into various substituted chromones through electrophilic aromatic substitution reactions .

- Recent advancements in synthetic methodologies have enabled chemists to create novel derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Pharmacological Insights

The pharmacological potential of this compound is further supported by studies investigating its mechanism of action and interactions with biological targets.

Mechanism of Action:

- Molecular docking studies have been conducted to understand how chroman derivatives interact with specific proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic effects of these compounds on cellular pathways related to tumor growth and metastasis .

作用機序

The mechanism of action of 4-(Chroman-3-yl)phenol involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it may interact with enzymes and receptors involved in inflammation and cancer pathways, contributing to its therapeutic potential .

類似化合物との比較

4-(Chroman-3-yl)phenol can be compared with other similar compounds such as:

4-(4-Hydroxyphenyl)-2,2,4-trimethylchroman: Known for its antioxidant properties.

3,4-Dihydro-2H-chromen-3-ylamine hydrochloride: Used in early discovery research for its unique chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts a distinct set of biological activities and chemical reactivity compared to its analogs.

特性

CAS番号 |

137524-96-0 |

|---|---|

分子式 |

C15H14O2 |

分子量 |

226.27 g/mol |

IUPAC名 |

4-(3,4-dihydro-2H-chromen-3-yl)phenol |

InChI |

InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2 |

InChIキー |

CEBCNQDOUUFDEX-UHFFFAOYSA-N |

SMILES |

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |

正規SMILES |

C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |

同義語 |

Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。